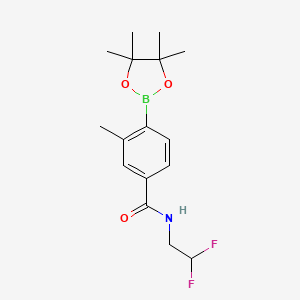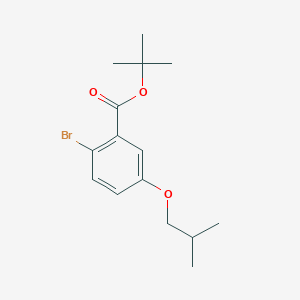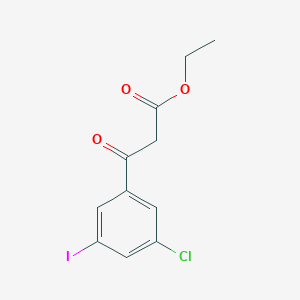
tert-Butyl 5-(benzyloxy)-2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(benzyloxy)-2-bromobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-hydroxy-2-bromobenzoic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 5-hydroxy-2-bromobenzoate.
Benzylation: The hydroxyl group is then benzylated using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: 5-(benzyloxy)-2-methoxybenzoate.
Oxidation: 5-(benzyloxy)-2-bromobenzaldehyde.
Reduction: 5-(benzyloxy)-2-bromobenzyl alcohol.
Hydrolysis: 5-(benzyloxy)-2-bromobenzoic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving ester and ether groups.
Biology and Medicine:
- Potential use in the development of pharmaceutical compounds due to its structural features.
- Studied for its interactions with biological molecules and potential bioactivity.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(benzyloxy)-2-bromobenzoate in chemical reactions involves the reactivity of its functional groups:
Ester Group: Can undergo nucleophilic attack leading to hydrolysis or transesterification.
Benzyloxy Group: Can participate in oxidation and reduction reactions.
Bromine Atom: Can be displaced in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-hydroxy-2-bromobenzoate: Lacks the benzyloxy group, making it less versatile in certain reactions.
tert-Butyl 5-(benzyloxy)-2-chlorobenzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
tert-Butyl 5-(benzyloxy)-2-iodobenzoate: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
Uniqueness:
- The presence of both the benzyloxy and tert-butyl ester groups in tert-butyl 5-(benzyloxy)-2-bromobenzoate provides a unique combination of reactivity and stability.
- The bromine atom offers a balance between reactivity and selectivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 2-bromo-5-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)15-11-14(9-10-16(15)19)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZJNWEZMSQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














